![molecular formula C14H15BrN2O B1520416 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1183887-98-0](/img/structure/B1520416.png)
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Descripción general
Descripción
“4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1183887-98-0 . It has a molecular weight of 307.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15BrN2O/c1-10-4-3-5-11 (6-10)9-17 (2)14 (18)13-7-12 (15)8-16-13/h3-8,16H,9H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Aplicaciones Científicas De Investigación
Bromination of Pyrroles
Research by Gao et al. (2018) focused on the bromination of pyrroles, revealing that electrophilic bromination typically results in a mix of 4- and 5-brominated species, often favoring the 4-position. This study highlights the importance of substrate-controlled regioselective bromination in achieving desired brominated products (Gao et al., 2018).
Synthesis of Marine Natural Products
Wischang and Hartung (2011) demonstrated the synthesis of marine natural products under biomimetic conditions, including 4,5-dibromopyrrole-2-carboxamide, showcasing the utility of bromopyrroles in mimicking natural biosynthesis processes (Wischang & Hartung, 2011).
Tyrosine Kinase Inhibition
Rewcastle et al. (1998) explored the role of bromophenylamino pyridopyrimidines, such as PD 158780, in inhibiting the tyrosine kinase activity of epidermal growth factor receptors. This research is crucial for understanding the therapeutic potential of these compounds in targeting specific signal transduction enzymes (Rewcastle et al., 1998).
Anticonvulsant Enaminones
Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of various anticonvulsant enaminones, providing insights into their molecular interactions and potential therapeutic applications (Kubicki, Bassyouni & Codding, 2000).
HIV-1 Reverse Transcriptase Inhibition
Tamazyan et al. (2007) studied a compound structurally similar to 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, highlighting its potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
CCR5 Antagonist Synthesis
Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, demonstrating the importance of brominated intermediates in medicinal chemistry (Ikemoto et al., 2005).
Novel Cyclization Modes
Lisowskaya, Alajarín, and Sánchez-Andrada (2006) investigated novel cyclization modes of brominated pyrrole derivatives, contributing to the advancement of organic synthesis techniques (Lisowskaya, Alajarín & Sánchez-Andrada, 2006).
Multikilogram-Scale Synthesis
Ennis et al. (1999) optimized a multikilogram-scale synthesis process involving brominated pyrrole intermediates, showcasing the scalability of such syntheses in industrial applications (Ennis et al., 1999).
Radical Cyclizations
Clark et al. (1999) demonstrated efficient room temperature copper(I) mediated 5-endo radical cyclizations, highlighting the versatility of brominated pyrrole compounds in organic synthesis (Clark et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-4-3-5-11(6-10)9-17(2)14(18)13-7-12(15)8-16-13/h3-8,16H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHCZLNYYKNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)C2=CC(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.